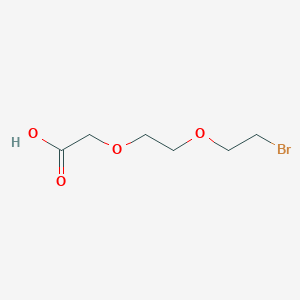
5-Amino-2-pentanol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-pentanol hydrochloride: is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a five-carbon chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Amino-2-pentanol hydrochloride can be synthesized through several methods. One common method involves the reductive amination of 2-pentanone with ammonia and hydrogen in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, 5-amino-2-pentanol hydrochloride is often produced using a continuous process. This involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring expansion to dihydropyran. The dihydropyran is then subjected to reductive amination with ammonia, resulting in the formation of 5-amino-2-pentanol .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-pentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-aminopentanone.
Reduction: Formation of 5-amino-2-pentylamine.
Substitution: Formation of 5-amino-2-pentyl chloride or bromide.
Aplicaciones Científicas De Investigación
5-Amino-2-pentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polyesteramides and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-amino-2-pentanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
5-Amino-1-pentanol: Similar structure but with the amino group at the first carbon.
2-Amino-2-methyl-1-propanol: Contains an amino group and a hydroxyl group on a three-carbon chain with a methyl group.
Uniqueness: 5-Amino-2-pentanol hydrochloride is unique due to its specific placement of the amino and hydroxyl groups on a five-carbon chain, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications compared to its analogs .
Propiedades
IUPAC Name |
5-aminopentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)3-2-4-6;/h5,7H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFHWKKUSXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
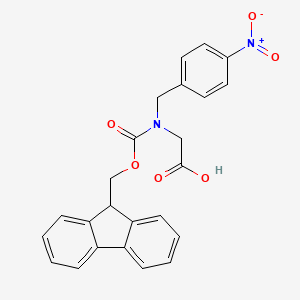

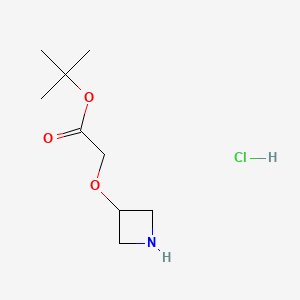
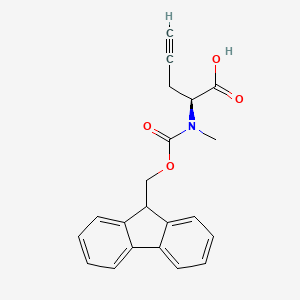
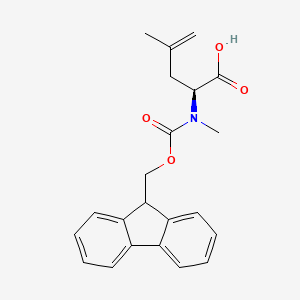
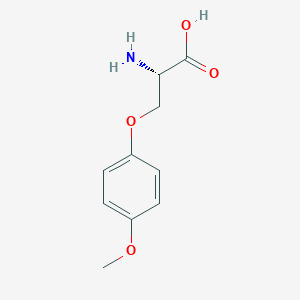

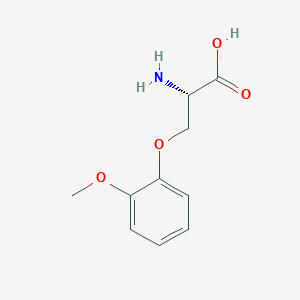
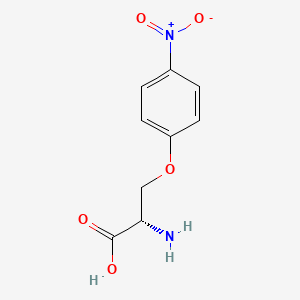


![tert-butyl (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8233482.png)
